molecular formula C14H18N4O3S B6577720 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide CAS No. 1207059-02-6

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide

Cat. No. B6577720
CAS RN: 1207059-02-6
M. Wt: 322.39 g/mol
InChI Key: NIQLOVVTLZWWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide, also known as DMPA, is a synthetic pyrazole-based compound that has been used in scientific research for its various biochemical, physiological, and pharmacological effects. DMPA has been studied in various laboratory experiments and clinical trials, and has been found to have a wide range of applications in the scientific research field.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide is not fully understood, however, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide is thought to act as an agonist of certain receptors, which may lead to the biochemical and physiological effects observed in laboratory experiments and clinical trials.
Biochemical and Physiological Effects
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide has been found to have a wide range of biochemical and physiological effects in laboratory experiments and clinical trials. In particular, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide has been found to inhibit the metabolism of certain drugs, as well as to modulate the activity of certain enzymes and receptors. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide has been found to have anti-inflammatory, anti-cancer, and anti-oxidant effects, as well as to modulate the activity of certain signaling pathways.

Advantages and Limitations for Lab Experiments

The use of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide in laboratory experiments has several advantages. First, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide is relatively easy to synthesize and can be done in a laboratory setting. Second, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide has a wide range of biochemical and physiological effects, which makes it useful for studying the effects of drugs and other compounds in laboratory experiments. Finally, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide is relatively safe and has few side effects.
However, there are also some limitations to the use of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide in laboratory experiments. For example, the mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide is not fully understood, which can make it difficult to interpret the results of laboratory experiments. In addition, the effects of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide on certain enzymes and receptors may not be the same in all organisms, which can make it difficult to extrapolate the results of laboratory experiments to humans.

Future Directions

The use of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide in scientific research is still in its early stages, and there are many potential future directions for research. For example, further research is needed to better understand the mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide and to determine the effects of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide on different enzymes and receptors in different organisms. In addition, further research is needed to explore the potential therapeutic applications of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide, such as in the treatment of cancer and other diseases. Finally, further research is needed to determine the safety and efficacy of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide in humans.

Synthesis Methods

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 3-methanesulfonamido-phenylacetic acid with 3,5-dimethyl-1H-pyrazol-1-yl-bromide. The reaction of these two compounds produces a salt, which is then converted to a base and then reacted with a suitable acid to form a salt of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide. This method of synthesis is relatively simple and can be done in a laboratory setting.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide has been used in various scientific research applications, such as in the study of drug metabolism and pharmacokinetics, as well as in the study of the biochemical and physiological effects of drugs. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide has also been used in cell culture studies, as well as in animal studies. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide has been used in the study of the structure and function of enzymes and proteins, as well as in the study of signal transduction pathways.

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-[3-(methanesulfonamido)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-10-7-11(2)18(16-10)9-14(19)15-12-5-4-6-13(8-12)17-22(3,20)21/h4-8,17H,9H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQLOVVTLZWWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC(=CC=C2)NS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.